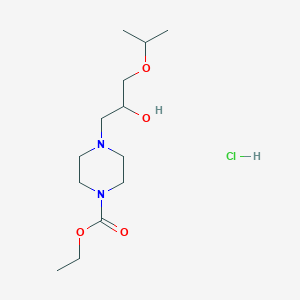

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a hydroxypropyl side chain modified with an isopropoxy group at the 3-position. The compound’s hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations. The structural flexibility of the piperazine core allows for tailored modifications to optimize pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

IUPAC Name |

ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYCHSBQIKFSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of commercially available piperazine derivatives and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive piperazine derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several piperazine derivatives, differing primarily in substituents on the propyl chain or aromatic moieties. Key analogues include:

Table 1: Structural Comparison of Piperazine Derivatives

Structural Insights :

- Isopropoxy vs.

- Hydroxypropyl Chain : The hydroxypropyl moiety is conserved across analogues, suggesting its role in hydrogen bonding or solubility enhancement.

Physicochemical Properties

Hydrochloride salts of piperazine derivatives generally exhibit improved aqueous solubility compared to free bases. However, substituent-driven differences in logP, melting points, and stability are observed:

Table 2: Inferred Physicochemical Properties

Key Findings :

- The isopropoxy-substituted compound likely has lower logP than aromatic analogues, favoring better solubility in hydrophilic matrices.

- Higher melting points in aromatic derivatives correlate with stronger intermolecular interactions (e.g., π-π stacking) .

Biological Activity

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and findings from scientific literature.

Chemical Structure and Properties

IUPAC Name: Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate; hydrochloride

Molecular Formula: C13H26N2O4·HCl

CAS Number: 1179463-12-7

The compound features a piperazine ring, which is a common structural motif in many biologically active molecules. Its unique structure allows it to interact with various biological targets.

The mechanism of action of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific receptors and enzymes. The piperazine moiety can modulate the activity of neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection. Additionally, the hydroxyl and isopropoxy groups may enhance the compound's solubility and bioavailability, further contributing to its biological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride exhibit antimicrobial activity. For instance, derivatives containing piperazine structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

Research has demonstrated that piperazine derivatives can possess anticancer properties. In vitro studies have shown that compounds structurally related to Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride can induce cytotoxic effects on cancer cell lines. For example, a study involving piperazine-linked naphthalimides indicated significant cytotoxicity against breast cancer cells . These findings suggest that this compound may be a candidate for further development in cancer therapeutics.

Study on Cytotoxicity

A recent investigation into the cytotoxic effects of piperazine derivatives revealed that modifications to the piperazine ring significantly influenced their anticancer activity. In particular, compounds exhibiting hydroxyl substitutions demonstrated enhanced efficacy against specific cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| SA1 | 4T1 | 20.22 | High cytotoxicity observed |

| SA2 | MCF-7 | 15.00 | Moderate cytotoxicity |

| SA3 | HeLa | 25.00 | Low cytotoxicity |

This table summarizes findings from studies assessing the cytotoxic effects of various piperazine derivatives on different cancer cell lines.

Q & A

Q. Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation exposure .

- Storage : Store in a sealed desiccator at 2–8°C to prevent hygroscopic degradation.

- Spill management : Neutralize spills with sodium bicarbonate, collect using inert absorbents (e.g., vermiculite), and dispose as hazardous waste .

Advanced: What strategies are effective for resolving structural ambiguities in crystallographic studies of this compound?

Q. Methodology :

- X-ray crystallography : Use SHELXL for refinement, applying restraints for disordered isopropoxy or hydroxyl groups.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters and confirm bond angles/geometry.

- Validate the structure using PLATON or CIF-check tools to ensure compliance with IUCr standards .

Advanced: How can trace impurities (e.g., des-hydroxy or de-ethylated analogs) be quantified in this compound?

Q. Methodology :

- HPLC-MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Compare retention times and mass spectra against synthesized reference standards (e.g., des-hydroxy impurity).

- NMR spiking : Add a known quantity of impurity to the sample and integrate distinctive proton signals (e.g., ethyl ester vs. carboxylic acid) .

Advanced: What hydrolytic degradation pathways are observed under accelerated stability conditions (e.g., pH 1–13)?

Q. Methodology :

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.

- LC-MS analysis : Identify degradation products such as ethyl ester hydrolysis (yielding carboxylic acid) or isopropoxy cleavage (yielding diol derivatives).

- Kinetic modeling : Calculate rate constants for hydrolysis using Arrhenius plots to predict shelf-life .

Basic: Which analytical techniques are most reliable for characterizing the purity and identity of this compound?

Q. Methodology :

- 1H/13C NMR : Confirm the presence of ethyl ester (δ ~4.2 ppm, quartet), piperazine protons (δ ~2.5–3.5 ppm), and isopropoxy groups (δ ~1.2 ppm, doublet).

- Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values.

- Melting point : Compare observed mp (e.g., 232–234°C) with literature data to assess crystallinity .

Advanced: How does the piperazine ring’s conformation influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Q. Methodology :

- Molecular docking : Simulate binding to target receptors (e.g., GPCRs) using software like AutoDock Vina , focusing on hydrogen bonding between the piperazine nitrogen and active site residues.

- Ring puckering analysis : Apply Cremer-Pople parameters to quantify chair vs. boat conformations and correlate with IC50 values .

Advanced: What computational methods are suitable for modeling the compound’s solvent-dependent tautomerism?

Q. Methodology :

- DFT calculations : Use Gaussian 09 with the B3LYP/6-31G(d) basis set to optimize geometries in explicit solvent (e.g., water, ethanol).

- NBO analysis : Evaluate charge distribution to predict dominant tautomers (e.g., enol vs. keto forms of the hydroxyl group) .

Advanced: How can researchers validate the absence of twinning or disorder in single-crystal X-ray datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.